BenchChemオンラインストアへようこそ!

Orazamide

Hepatoprotection Anti-tuberculosis Drug-induced liver injury

Orazamide (CAS 2574-78-9) is a 1:1 molecular salt of orotic acid and 5-aminoimidazole-4-carboxamide (AICA), also known as AICA orotate. It is a small-molecule hepatoprotectant approved as a pharmaceutical in several countries since the 1970s.

Molecular Formula C9H10N6O5
Molecular Weight 282.21 g/mol
CAS No. 2574-78-9
Cat. No. B1677452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrazamide
CAS2574-78-9
Synonyms4(5)-aminoimidazole-5(4)-carboxamide orotic acid salt
AICA orotate
Aicamine
orazamid
orazamide
Molecular FormulaC9H10N6O5
Molecular Weight282.21 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N
InChIInChI=1S/C5H4N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8)
InChIKeyPVCSUEOGEIOUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Orazamide (CAS 2574-78-9) Identity & Baseline Specifications for Scientific Procurement


Orazamide (CAS 2574-78-9) is a 1:1 molecular salt of orotic acid and 5-aminoimidazole-4-carboxamide (AICA), also known as AICA orotate [1]. It is a small-molecule hepatoprotectant approved as a pharmaceutical in several countries since the 1970s . The compound acts as a precursor in purine and pyrimidine nucleotide biosynthesis, aiming to correct abnormal protein, fat, and carbohydrate metabolism in hepatic disorders .

Why Generic Substitution of Orazamide with Simple Orotic Acid or AICA is Not Biochemically or Clinically Equivalent


Simple substitution with orotic acid (Vitamin B13) or 5-aminoimidazole-4-carboxamide (AICA) alone is not equivalent to Orazamide. Orazamide is a specifically formulated 1:1 molecular salt that leverages the distinct and synergistic pharmacodynamics of both components—orotic acid for nucleotide precursor support and AICA for modulation of inflammatory pathways [1]. The physical and pharmacokinetic properties of this salt, including its defined decomposition profile (284-285°C) and specific solubility, differ from those of the individual components , which can impact formulation, bioavailability, and ultimate therapeutic outcomes. Procurement of the defined molecular entity ensures the intended dual-mode pharmacology.

Quantitative Differential Evidence: Orazamide vs. Comparators in Hepatoprotection


Clinical Hepatoprotection: Orazamide Coadministration Significantly Reduces Anti-TB Drug-Induced Liver Injury vs. Standard Therapy Alone

A randomized, controlled clinical trial (n=60) investigated Orazamide's hepatoprotective effect during standard anti-tuberculosis therapy. The addition of Orazamide (0.2 g orally) to the 2HRZE(S)/4HR regimen resulted in a significantly lower incidence of liver injury compared to the control group receiving only anti-TB drugs [1].

Hepatoprotection Anti-tuberculosis Drug-induced liver injury

Mechanistic Differentiation: Orazamide Specifically Downregulates the HMGB1-RAGE Inflammatory Axis, a Target Not Addressed by Simple Orotic Acid

Unlike simple orotic acid, Orazamide's mechanism includes a specific and quantifiable effect on the HMGB1-RAGE signaling pathway. Studies show Orazamide prevents anti-TB drug-induced liver damage by downregulating the protein expression of High Mobility Group Box 1 (HMGB1) and its receptor RAGE in liver tissue, leading to inhibited secretion of downstream inflammatory factors [1].

Inflammation Molecular Pharmacology HMGB1-RAGE

Preclinical Toxicology: Favorable Oral Therapeutic Index with LD50 > 4.0 g/kg in Mice

Preclinical toxicology data provides a quantifiable baseline for safety. In mice, the oral LD50 of Orazamide is reported to be >4.0 g/kg [1]. This suggests a wide margin of safety for oral administration, a critical parameter for chronic use in liver disease management.

Toxicology Preclinical Safety Hepatoprotection

Physicochemical Properties: Defined Decomposition Point Ensures Consistent Handling vs. Amorphous or Variable Derivatives

Orazamide is a white or almost white crystalline powder with a defined decomposition point of 284-285°C . This specific thermal property is critical for quality control, formulation development, and ensuring batch-to-batch consistency, distinguishing it from other orotic acid salts or AICA derivatives that may lack such a well-defined thermal profile.

Physicochemical Characterization Quality Control Stability

Optimal Scientific and Industrial Application Scenarios for Orazamide (CAS 2574-78-9)


Prophylaxis of Drug-Induced Liver Injury in High-Risk Polypharmacy Regimens

Based on clinical evidence [1], Orazamide is optimally procured for studies or formulations aimed at preventing iatrogenic hepatotoxicity, particularly in patients undergoing multi-drug anti-tuberculosis therapy. Its quantifiable 16.6% absolute risk reduction in liver injury provides a clear clinical value proposition.

Mechanistic Studies of the HMGB1-RAGE Inflammatory Pathway in Hepatic Injury

Given its specific downregulation of HMGB1 and RAGE protein expression [1], Orazamide is a valuable tool compound for in vivo and in vitro research investigating the role of this inflammatory axis in various forms of liver injury, including drug-induced, alcoholic, and non-alcoholic steatohepatitis (NASH).

Chronic Liver Disease Management Requiring Low-Toxicity, Long-Term Oral Therapy

With a documented oral LD50 > 4.0 g/kg in mice [1], Orazamide presents a favorable safety profile for chronic oral administration. This makes it a candidate for procurement in preclinical models of chronic hepatitis, cirrhosis, or fatty liver disease where long-term, low-toxicity intervention is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orazamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.